Difference between (S) and (R)-1-(4-Isobutylphenyl)ethan-1-amine
Difference between (S) and (R)-1-(4-Isobutylphenyl)ethan-1-amine
This guide provides an in-depth technical analysis of (S)- and (R)-1-(4-Isobutylphenyl)ethan-1-amine, designed for researchers and process chemists in pharmaceutical development.
Executive Summary
1-(4-Isobutylphenyl)ethan-1-amine (also known as 1-(4-Isobutylphenyl)ethylamine) is the amine analog of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. While Ibuprofen owes its anti-inflammatory activity primarily to its (S)-enantiomer, the amine derivative serves a distinct role in the pharmaceutical workflow. It functions primarily as a chiral resolving agent and a versatile chiral building block .[1]
The distinction between the (S)- and (R)-enantiomers is critical not for direct pharmacological action, but for their ability to form diastereomeric salts with chiral acids. This guide delineates the physicochemical differences, resolution protocols, and analytical standards required to utilize these enantiomers effectively.
Chemical Identity & Stereochemistry[1][2][3][4]
The molecule features a single chiral center at the benzylic position.[2] The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
| Feature | (S)-Enantiomer | (R)-Enantiomer |
| IUPAC Name | (1S)-1-(4-(2-methylpropyl)phenyl)ethanamine | (1R)-1-(4-(2-methylpropyl)phenyl)ethanamine |
| CAS Number | 2250242-81-8 (HCl salt)(Free base often cited as generic 164579-51-5) | 1212142-57-8 |
| Optical Rotation | Typically (-) (Levorotatory) in MeOH | Typically (+) (Dextrorotatory) in MeOH |
| Molecular Weight | 177.29 g/mol | 177.29 g/mol |
| Formula | C₁₂H₁₉N | C₁₂H₁₉N |
| Physical State | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
Stereochemical Note: The (S)-amine is stereochemically homologous to (S)-1-phenylethylamine and (S)-1-(4-bromophenyl)ethylamine, both of which are levorotatory (-). Conversely, the corresponding acid, (S)-Ibuprofen, is dextrorotatory (+). This sign inversion between amine and acid analogs is a common phenomenon due to the change in electronic polarizability of the substituent (-NH₂ vs -COOH).
Synthesis and Resolution Workflows
High-purity enantiomers are obtained via two primary routes: Classical Chemical Resolution (diastereomeric crystallization) and Biocatalytic Synthesis (Transaminase).[1]
Route A: Classical Diastereomeric Salt Resolution
This method relies on the solubility difference between the diastereomeric salts formed with a chiral acid.
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Resolving Agent: (R)-Mandelic Acid or (2R,3R)-Tartaric Acid.[1]
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Target: Resolution of Racemic 1-(4-Isobutylphenyl)ethylamine.
Protocol:
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Salt Formation: Dissolve racemic amine (1.0 eq) in Ethanol/Methanol (10:1 v/v). Add (R)-Mandelic acid (0.5 - 1.0 eq).[1]
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Crystallization: Heat to reflux until clear, then cool slowly to 0°C. The less soluble diastereomeric salt (typically the (S)-amine/(R)-acid complex) precipitates.
-
Filtration: Collect the crystals. The mother liquor contains the enriched (R)-amine.
-
Liberation: Suspend the salt in CH₂Cl₂ and treat with 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the optically enriched (S)-amine.
Route B: Biocatalytic Asymmetric Synthesis (Transaminase)
Modern process chemistry favors enzymatic routes for their high enantiomeric excess (>99% ee) and mild conditions.[1]
-
Enzyme:
-Transaminase (e.g., from Arthrobacter sp. or engineered variants).[1][3] -
Substrate: 4-Isobutylacetophenone.[1]
-
Amine Donor: Isopropylamine (sacrificial).[1]
Mechanism: The enzyme transfers the amino group from isopropylamine to the ketone substrate with strict stereocontrol.
Workflow Visualization
The following diagram illustrates the parallel pathways for obtaining the (S)-enantiomer.
Caption: Comparison of Classical Resolution (Blue path) vs. Biocatalytic Transamination (Green/Red paths) for obtaining enantiopure amines.
Analytical Characterization
Validating the optical purity is non-negotiable. Standard achiral HPLC cannot distinguish these forms.[1]
Chiral HPLC Method[1]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Elution Order: typically (R) elutes before (S) on AD-H columns, but this must be experimentally verified with standards.
Optical Rotation[1][8][9]
-
Standard:
-
Concentration: c = 1.0 in Methanol.
-
Specification:
Applications in Drug Development
Reciprocal Resolution of Ibuprofen
The primary industrial utility of this amine is in the resolution of Ibuprofen itself.
-
Concept: To obtain (S)-Ibuprofen (the active NSAID), one can use (S)-1-phenylethylamine. However, 1-(4-Isobutylphenyl)ethylamine offers a unique advantage: Structural Homology .[1]
-
Mechanism: The structural similarity between the resolving agent (the amine) and the target (the acid) often leads to highly crystalline diastereomeric salts due to efficient packing in the crystal lattice.
-
Protocol: Reacting racemic Ibuprofen with (S)-1-(4-Isobutylphenyl)ethylamine precipitates the (S)-Acid/(S)-Amine salt (or (S)/(R) depending on specific packing), allowing for high-yield separation.
Chiral Auxiliary
In asymmetric synthesis, the (S)-amine can be used to form chiral imines or amides, directing the stereochemistry of subsequent reactions (e.g., alkylations) on the attached substrate, before being cleaved to release the chiral product.
References
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Chemical Identity & CAS Data : BLDpharm.[1] (R)-1-(4-Isobutylphenyl)ethanamine Safety & CAS Data. Retrieved from
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Biocatalytic Synthesis : Molnár, Z., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3',4'-disubstituted phenyl)propan-2-amines. RSC Advances. Retrieved from
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General Resolution of Chiral Amines : Kozma, D. (2001).[1] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.[1]
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Ibuprofen Resolution Context : McCullagh, J. V. (2008).[1] The Resolution of Ibuprofen. Journal of Chemical Education. Retrieved from
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Optical Rotation Analogies : Fischer, A. T., et al. (2006).[4] Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. Journal of Physical Chemistry A. Retrieved from
